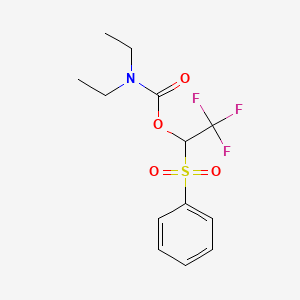![molecular formula C8H17O4P B14251297 Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate CAS No. 497963-24-3](/img/structure/B14251297.png)
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis. It is used in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. This reaction is facilitated by the presence of a base and often requires heating to proceed efficiently . Another method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the phosphonate group under milder conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated phosphonate.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a fully saturated phosphonate .
Applications De Recherche Scientifique
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate groups in their catalytic cycles. This inhibition can affect various biochemical pathways, making it useful in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphonate
- Diethyl hydrogen phosphite
- Diethyl phosphite
Uniqueness
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate is unique due to its hydroxyl group and double bond, which confer distinct reactivity compared to other phosphonates. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
Propriétés
Numéro CAS |
497963-24-3 |
|---|---|
Formule moléculaire |
C8H17O4P |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
(2S)-4-diethoxyphosphorylbut-3-en-2-ol |
InChI |
InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h6-9H,4-5H2,1-3H3/t8-/m0/s1 |
Clé InChI |
XCYXLCYTXXNGBM-QMMMGPOBSA-N |
SMILES isomérique |
CCOP(=O)(C=C[C@H](C)O)OCC |
SMILES canonique |
CCOP(=O)(C=CC(C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


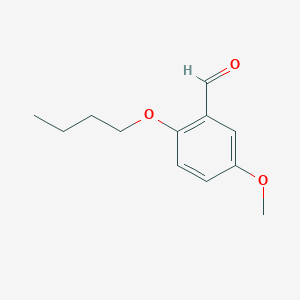
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
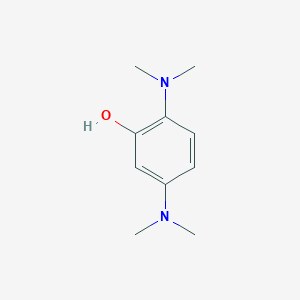
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
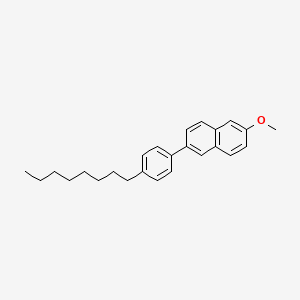
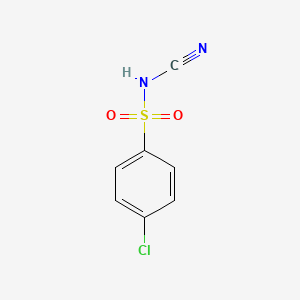
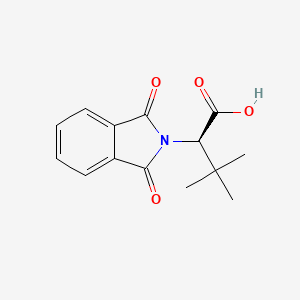

![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
